
Decyl thiocyanate
Overview
Description
Decyl thiocyanate is an organic compound with the chemical formula C10H21SCN. It belongs to the class of thiocyanates, which are characterized by the presence of the thiocyanate functional group (-SCN). This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Decyl thiocyanate can be synthesized through several methods. One common approach involves the reaction of decyl bromide with potassium thiocyanate in an organic solvent such as acetone. The reaction proceeds via nucleophilic substitution, where the bromide ion is replaced by the thiocyanate ion, resulting in the formation of this compound .
Industrial Production Methods: In industrial settings, this compound is often produced using similar nucleophilic substitution reactions but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Additionally, electrochemical and photochemical methods have been explored for the synthesis of thiocyanates, offering environmentally friendly alternatives .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The thiocyanate group in decyl thiocyanate acts as a nucleophile, enabling substitution reactions with electrophilic agents.
-
Halogen Displacement :
this compound reacts with alkyl halides (e.g., methyl iodide) in polar aprotic solvents like acetone, yielding alkyl thiocyanates and hydrogen halides:Reaction rates depend on the leaving group’s ability (I > Br > Cl) and solvent polarity .
-
Thiol-Thiocyanate Exchange :
In the presence of thiols, this compound undergoes exchange reactions, forming mixed disulfides. This is critical in self-assembled monolayer (SAM) formation on gold surfaces:Comparative studies show that this compound forms SAMs via sulfur-gold bonds, similar to decanethiol .
Oxidation and Reduction Reactions
The thiocyanate group undergoes redox transformations under controlled conditions.
-
Oxidation to Sulfonyl Derivatives :
Treatment with hydrogen peroxide or ozone oxidizes the thiocyanate group to sulfonic acids or sulfones:This reaction is pH-dependent, with acidic conditions favoring sulfonic acid formation .
-
Reduction to Thiols :
Catalytic hydrogenation or lithium aluminum hydride reduces the thiocyanate to a thiol:This pathway is less common due to competing side reactions.
Coordination Chemistry with Metals
This compound binds to metal centers via sulfur or nitrogen, forming stable complexes.
Metal Ion | Binding Site | Complex Type | Application |
---|---|---|---|
Au⁺ | S | [Au(SCN)C₁₁H₂₁] | SAMs on gold substrates |
Fe³⁺ | N | [Fe(NCS)(H₂O)₅]²⁺ | Redox catalysis |
Pt²⁺ | S | [Pt(SCN)₂(C₁₁H₂₁)₂] | Surface functionalization |
Key Insight : The binding mode (S vs. N) depends on the metal’s hardness. Soft metals (e.g., Au⁺) favor sulfur coordination, while hard metals (e.g., Fe³⁺) bind via nitrogen .
Photoredox-Mediated Reactions
Recent advances highlight this compound’s role in photocascade reactions:
-
Thiocyanate Transfer :
Under UV light with phenothiazine catalysts (e.g., PTH2 ), this compound participates in radical addition-cyclization reactions with alkenes, forming 5-membered sulfur heterocycles .
Catalyst | Solvent | Time (h) | Yield (%) | Product Type |
---|---|---|---|---|
PTH2 | Toluene | 0.5 | 89 | S-Heterocycle |
PTH4 | Toluene | 24 | 79 | N-Heterocycle |
Scientific Research Applications
Chemistry
Decyl thiocyanate serves as a precursor for synthesizing various sulfur-containing compounds. Its thiocyanate group can participate in substitution or addition reactions, making it a valuable intermediate in organic synthesis. For instance, it has been utilized in the development of self-assembled monolayers (SAMs) on metallic surfaces, which are crucial for nanotechnology applications.
Table 1: Summary of Chemical Applications
Application Area | Description |
---|---|
Precursor for Synthesis | Used to create various sulfur-containing compounds |
Self-Assembled Monolayers | Forms stable SAMs on metals like gold and platinum |
Organic Synthesis | Participates in substitution and addition reactions |
Biology
In biological research, this compound has been explored for its potential antimicrobial and antiparasitic properties. Studies suggest that compounds containing the thiocyanate group may exhibit bioactivity against various pathogens. Additionally, its ability to induce oxidative stress has been investigated for potential anticancer applications.
Case Study: Anticancer Activity
Research indicates that this compound can induce apoptosis in cancer cells by disrupting normal cellular functions through oxidative stress mechanisms. This property highlights its potential as an anticancer agent.
Medicine
The therapeutic potential of this compound is being explored, particularly regarding its role in host defense mechanisms. Thiocyanates are known to participate in microbicidal pathways within the human body, suggesting that this compound could be beneficial in treating infections or inflammatory conditions.
Table 2: Potential Medical Applications
Application Area | Potential Use |
---|---|
Antimicrobial Agents | Development of new fungicides or disinfectants |
Anticancer Therapy | Induction of apoptosis in cancer cells |
Host Defense | Possible therapeutic agent for lung diseases |
Industry
In industrial applications, this compound is utilized in producing lubricants and functional materials due to its unique self-assembly behavior influenced by its long hydrocarbon chain. Its interaction with metals makes it suitable for enhancing surface properties in electronic devices.
Mechanism of Action
The mechanism of action of decyl thiocyanate involves its interaction with various molecular targets. In biological systems, it can induce oxidative stress, leading to cell death in microorganisms and cancer cells. The thiocyanate group can also interact with enzymes and proteins, disrupting their normal function .
Comparison with Similar Compounds
Decanethiol: Similar in structure but contains a thiol group (-SH) instead of a thiocyanate group.
Octyl thiocyanate: Similar but with a shorter carbon chain.
Dodecyl thiocyanate: Similar but with a longer carbon chain
Uniqueness: this compound is unique due to its balance of hydrophobicity and reactivity, making it suitable for forming self-assembled monolayers with specific properties. Its thiocyanate group provides distinct reactivity compared to thiols, offering alternative pathways for chemical modifications .
Biological Activity
Decyl thiocyanate (C10H17NS), a member of the thiocyanate family, is an organic compound with potential applications in various fields, including biochemistry and materials science. Although the biological activity of this compound remains largely unexplored, existing research indicates its potential as an antimicrobial agent and its utility in surface chemistry applications.
Chemical Structure and Properties
This compound consists of a decyl group (a ten-carbon alkyl chain) attached to a thiocyanate functional group (-SCN). This structure influences its physical and chemical properties, making it a candidate for various applications, such as:
- Antimicrobial Activity : Similar compounds have shown efficacy against bacteria and fungi.
- Surface Activity : Its long hydrocarbon chain may enhance self-assembly behaviors, beneficial for creating functional materials.
Case Studies and Research Findings
-
Surface Chemistry Studies :
- A study involving the adsorption of this compound on platinum substrates demonstrated its ability to form self-assembled monolayers (SAMs) when coadsorbed with octanethiol. Variations in concentration and temperature affected the arrangement and stability of the SAMs, indicating potential applications in sensor technology and catalysis .
-
Microbial Interactions :
- Although direct studies on this compound's antimicrobial activity are sparse, it is hypothesized that compounds with similar structures can disrupt microbial membranes or interfere with metabolic processes due to their reactive thiocyanate groups. Further empirical studies are needed to quantify this effect specifically for this compound.
-
Chemical Reactivity :
- The reactivity of thiocyanates in organic synthesis has been documented, suggesting that this compound could serve as a precursor for novel compounds through substitution or addition reactions. This property may extend its utility beyond biological applications into materials science.
Data Table: Comparison of Biological Activities of Thiocyanates
Compound | Antimicrobial Activity | Applications | Notes |
---|---|---|---|
This compound | Unknown | Potential disinfectant/fungicide | Requires further investigation |
Potassium Thiocyanate | Moderate | Food preservation | Known for antifungal properties |
Sodium Thiocyanate | Moderate | Antimicrobial agent | Used in various biochemical applications |
Q & A
Basic Research Questions
Q. How can researchers validate analytical methods for detecting trace concentrations of Decyl thiocyanate in environmental samples?
- Methodological Answer: To validate detection methods, perform recovery tests by spiking known concentrations of this compound into representative matrices (e.g., aqueous or soil samples). Use ANOVA to statistically compare the measured vs. expected concentrations, ensuring recovery rates fall within 95–105%. For reproducibility, repeat tests across multiple batches and analysts, as demonstrated in thiocyanate validation studies for millet samples . Dynamic Light Scattering (DLS) or High-Performance Liquid Chromatography (HPLC) can enhance precision in complex matrices.
Q. What are reliable synthetic routes for this compound under varying pH and solvent conditions?
- Methodological Answer: Optimize synthesis via radical-based cyanation reactions, where thiols (e.g., 1-decanethiol) react with thiocyanate precursors under controlled radical initiators (e.g., AIBN). Monitor reaction progress using FT-IR to track C–S bond formation (≈680–700 cm⁻¹). Solvent polarity significantly impacts yield: non-polar solvents (e.g., hexane) favor slower, controlled reactions, while polar aprotic solvents (e.g., DMF) may accelerate side reactions .
Q. How can researchers assess the thermal stability of this compound for long-term storage in laboratory settings?
- Methodological Answer: Conduct thermogravimetric analysis (TGA) under inert (N₂) and oxidative (O₂) atmospheres to determine decomposition thresholds. Compare DSC profiles to identify phase transitions or exothermic/endothermic events. Store solid samples at –20°C in airtight containers with desiccants to prevent hydrolysis, as thiocyanates are prone to moisture-induced degradation .
Advanced Research Questions
Q. How does this compound interact with poly(N-isopropylacrylamide) (PNIPAM) or proteins, considering the Hofmeister effect and anion-specific interactions?
- Methodological Answer: Investigate ion-polymer interactions using Quartz Crystal Microbalance (QCM) to measure adsorption kinetics and Differential Scanning Calorimetry (DSC) to track conformational changes in PNIPAM. Thiocyanate’s weakly hydrated nature may induce electrostatic stabilization or salting-out effects depending on concentration. For proteins, combine Circular Dichroism (CD) spectroscopy with molecular docking simulations to map binding sites disrupted by thiocyanate’s chaotropic activity .
Q. What experimental strategies resolve contradictions in anion-induced effects (e.g., salting-out vs. electrostatic stabilization) observed in this compound-polymer systems?
- Methodological Answer: Employ multi-technique approaches: Use Atomic Force Microscopy (AFM) to visualize surface morphology changes and Dynamic Light Scattering (DLS) to monitor aggregation kinetics. Complement with zeta potential measurements to correlate thiocyanate concentration with colloidal stability. Reconcile data by applying the “two-mechanism model,” where weak hydration drives short-range ion-polymer interactions, while long-range effects dominate at higher concentrations .
Q. How can stopped-flow techniques and global data analysis elucidate the kinetic instability of this compound complexes in equilibrium studies?
- Methodological Answer: Utilize stopped-flow spectrophotometry to capture rapid ligand-exchange kinetics (e.g., with Fe³⁺ or Au³⁺). Pair with ReactLab Equilibria software for global analysis of time-resolved absorbance spectra, extracting equilibrium constants (log K) and molar absorptivities. This approach accounts for transient intermediates, resolving discrepancies in earlier literature that overlooked kinetic effects .
Q. How can FT-IR and computational modeling assign the bonding mode (M–NCS vs. M–SCN) of this compound in coordination complexes?
- Methodological Answer: Compare experimental FT-IR C–N (≈2050–2150 cm⁻¹) and C–S (≈700–750 cm⁻¹) stretching frequencies to reference compounds with known bonding modes. For ambiguous cases, perform Density Functional Theory (DFT) calculations to simulate vibrational spectra. Hirshfeld surface analysis further clarifies intermolecular interactions (e.g., hydrogen bonding) influencing ligand geometry .
Q. What computational frameworks predict the environmental partitioning behavior of this compound in aquatic systems?
- Methodological Answer: Apply Quantitative Structure-Activity Relationship (QSAR) models to estimate octanol-water partition coefficients (log P) and biodegradation rates. Validate predictions using gas chromatography-mass spectrometry (GC-MS) to measure partitioning in simulated ecosystems (e.g., sediment-water microcosms). Incorporate molecular dynamics simulations to assess thiocyanate’s interaction with lipid bilayers or humic acids .
Q. Methodological Challenges and Solutions
Q. How can researchers address reproducibility challenges in synthesizing high-purity this compound?
- Answer: Standardize reaction conditions (temperature, solvent purity, and inert atmosphere) and characterize intermediates via NMR (¹H/¹³C) and High-Resolution Mass Spectrometry (HRMS). Use column chromatography with thiocyanate-compatible stationary phases (e.g., silica gel modified with ionic liquids) to isolate pure product .
Q. What statistical approaches reconcile conflicting data in studies of this compound’s reactivity?
Properties
IUPAC Name |
decyl thiocyanate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NS/c1-2-3-4-5-6-7-8-9-10-13-11-12/h2-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSHHEEVAWJSEPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCSC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00201671 | |
Record name | Thiocyanic acid, decyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00201671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5349-20-2 | |
Record name | Thiocyanic acid, decyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5349-20-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Decyl thiocyanate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005349202 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Decyl thiocyanate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1190 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Thiocyanic acid, decyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00201671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Thiocyanic acid, decyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DECYL THIOCYANATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U37IEW88R3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.